2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Overview
Description
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a sulfinyl group, and an aceto-hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions . The final step is the formation of the aceto-hydrazide moiety, which can be synthesized by reacting the intermediate compound with acetic anhydride and hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, or anti-microbial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound can be used in the design of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, affecting cellular oxidative stress levels. The aceto-hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The presence of the chloro group on the pyrazole ring and the ethoxy group on the phenyl ring makes 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE unique. These substituents can influence the compound’s reactivity, stability, and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfinyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-2-23-14-5-3-12(4-6-14)7-17-19-15(21)10-24(22)11-20-9-13(16)8-18-20/h3-9H,2,10-11H2,1H3,(H,19,21)/b17-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYKKCORSAARSO-REZTVBANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CS(=O)CN2C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CS(=O)CN2C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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